4'-oxomacrophorin D
Beschreibung
4′-Oxomacrophorin D is a bioactive meroterpenoid characterized by a drimane-type sesquiterpene fused to an epoxyquinol-derived cyclohexenedione moiety . Initially isolated from the ascomycete Eupenicillium crustaceum, it exhibits notable immunomodulatory properties, distinguishing it from earlier macrophorin derivatives . Its biosynthesis involves the mac gene cluster, particularly the membrane-bound cyclase MacJ, which catalyzes the cyclization of a linear farnesyl chain into the drimane scaffold . Structural elucidation via NMR and X-ray crystallography confirmed its cyclohexenedione core, contrasting with the cyclohexenone rings of classical macrophorins like macrophorin A .
Eigenschaften
Molekularformel |
C28H38O8 |
|---|---|
Molekulargewicht |
502.6 g/mol |
IUPAC-Name |
(3S)-5-[[(1S,6R)-6-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]methoxy]-3-hydroxy-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C28H38O8/c1-16-7-8-19-25(2,3)9-6-10-27(19,5)18(16)12-28-20(29)11-17(23(33)24(28)36-28)15-35-22(32)14-26(4,34)13-21(30)31/h11,18-19,24,34H,1,6-10,12-15H2,2-5H3,(H,30,31)/t18-,19-,24+,26-,27+,28-/m0/s1 |
InChI-Schlüssel |
TZHODXJMZGQSQM-PWMRZZKKSA-N |
Isomerische SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@]34[C@H](O3)C(=O)C(=CC4=O)COC(=O)C[C@](C)(CC(=O)O)O)(C)C |
Kanonische SMILES |
CC1(CCCC2(C1CCC(=C)C2CC34C(O3)C(=O)C(=CC4=O)COC(=O)CC(C)(CC(=O)O)O)C)C |
Synonyme |
4'-oxomacrophorin D |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Core Heterocycle: 4′-Oxomacrophorin D and its analogs (e.g., 4′-oxomacrophorin A, E) feature a cyclohexenedione ring, whereas classical macrophorins (e.g., macrophorin A) retain a cyclohexenone .
- Oxidation and Functionalization: The 4′-oxo group is conserved across oxomacrophorins, while additional modifications like epoxy (in Hymenopsis sp. analog) or malonate esters (4′-oxomacrophorin E) influence solubility and bioactivity .
- Drimane Scaffold : All compounds derive from a drimane sesquiterpene, but linear precursors (e.g., yanuthones) accumulate in ΔmacJ mutants, highlighting MacJ’s role in cyclization .
Bioactivity Comparison
Insights :
- Immunomodulation: Unique to 4′-oxomacrophorin D, likely due to its cyclohexenedione and hydroxylation pattern .
- Antimicrobial Activity: Epoxy and hydroxy groups in the Hymenopsis analog enhance antibacterial potency .
- Structural-Activity Relationship : Cyclized drimane units (dependent on MacJ) are critical for bioactivity; linear analogs (e.g., yanuthones) show diminished effects .
Production Yields Under Genetic Modulation
| Strain/Modification | Macrophorin A Yield | 4′-Oxomacrophorin D Yield | Reference |
|---|---|---|---|
| Wild-type | Low | Undetectable | |
| macR:OE | 100% (baseline) | 100% (baseline) | |
| CRISPRa pAMA18.4 | 15% | 13% | |
| ΔmacJ | Absent | Absent |
Note: Overexpression of macR or CRISPR activation enhances production, but yields vary due to post-transcriptional regulation .
Q & A
Q. How is 4’-oxomacrophorin D typically isolated and identified in natural product research?
Isolation involves liquid chromatography-mass spectrometry (LC-MS) with alternating positive/negative polarity modes (scan range: m/z 80–1600 Da), coupled with UV-VIS detection at 220, 354, and 700 nm. The compound is identified via pseudo-molecular ion [M+H]+ matching and retention time consistency across chromatograms. Normalization to internal standards (e.g., DDM) ensures quantitative accuracy .
Q. What spectroscopic methods are employed for structural elucidation of 4’-oxomacrophorin D?
High-resolution Orbitrap MS and UV-VIS absorption profiling are primary tools. Key ions (e.g., [M+H]+) are cross-validated using retention time alignment across detection channels (LC-MS and UV-VIS). The 700 nm UV-VIS channel is prioritized for optimal signal-to-noise ratios in complex matrices .
Q. How do researchers ensure accuracy in chromatographic data for 4’-oxomacrophorin D analysis?
Methodological rigor includes:
- Internal standardization (e.g., DDM) for ion count normalization.
- Manual integration of summed spectra using algorithms like Genesis in Xcalibur 2.2.
- Triangulation of retention times across LC-MS and UV-VIS datasets, despite minor discrepancies caused by detector configurations .
Advanced Research Questions
Q. What strategies optimize LC-MS parameters for detecting 4’-oxomacrophorin D in complex biological samples?
Optimization involves:
- Alternating polarity modes to capture diverse ionizable fragments.
- Column selection (e.g., C18 for hydrophobicity) and gradient elution tailored to retention behavior.
- Signal enhancement via in-line UV-VIS detectors at 700 nm to reduce background noise .
Q. How can contradictions between UV-VIS and MS data for 4’-oxomacrophorin D be resolved?
Discrepancies in retention times or signal intensities require:
- Re-analysis of raw data using software tools (e.g., Xcalibur) to confirm peak alignment.
- Cross-referencing with synthetic standards or biosynthetic intermediates (e.g., macrophorin A/D).
- Statistical validation (e.g., t-tests) to assess reproducibility across replicates .
Q. What challenges arise in synthesizing 4’-oxomacrophorin D analogues for structure-activity studies?
Key challenges include:
Q. How should experimental designs be structured to study the biosynthesis of 4’-oxomacrophorin D?
Design considerations:
Q. What statistical methods validate bioactivity data for 4’-oxomacrophorin D in pharmacological studies?
Robust validation requires:
- Dose-response curves with error bars (standard deviation) for IC50 determination.
- ANOVA to compare bioactivity across compound derivatives.
- Meta-analysis of literature data on related drimane-epoxyquinols to contextualize findings .
Methodological Best Practices
- Literature Integration : Use class-based searches (e.g., organophosphates, drimane hybrids) to extrapolate data when direct studies on 4’-oxomacrophorin D are limited .
- Data Presentation : Prioritize clarity in figures; avoid overcrowding with chemical structures or jargon. Use color-coding for chromatograms and statistical plots .
- Reproducibility : Document raw data in appendices, with processed data (e.g., normalized ion counts) in the main text. Adhere to FAIR principles for metadata .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
